molecular formula C29H26ClN5O3S B2981278 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide CAS No. 1023509-39-8

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide

Cat. No.: B2981278
CAS No.: 1023509-39-8
M. Wt: 560.07
InChI Key: HVSPWGNSWPQGPT-UHFFFAOYSA-N
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Description

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a benzylcarbamoyl group, and a chlorophenyl butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring.

    Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the imidazoquinazoline intermediate with benzyl isocyanate or benzyl chloroformate in the presence of a base to form the benzylcarbamoyl derivative.

    Attachment of the Chlorophenyl Butanamide Moiety: This step involves the reaction of the benzylcarbamoyl intermediate with 4-chlorobutyryl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Biochemistry: The compound is used in studies to understand its interaction with biological macromolecules and its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: Compounds with similar imidazoquinazoline cores but different substituents.

    Benzylcarbamoyl Derivatives: Compounds with benzylcarbamoyl groups attached to different core structures.

    Chlorophenyl Butanamides: Compounds with chlorophenyl butanamide moieties but different core structures.

Uniqueness

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide is unique due to its combination of an imidazoquinazoline core, a benzylcarbamoyl group, and a chlorophenyl butanamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN5O3S/c1-2-24(27(37)32-20-14-12-19(30)13-15-20)39-29-34-22-11-7-6-10-21(22)26-33-23(28(38)35(26)29)16-25(36)31-17-18-8-4-3-5-9-18/h3-15,23-24H,2,16-17H2,1H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSPWGNSWPQGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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